Fmoc-D-Propargylglycine
CAS No.: 220497-98-3
Cat. No.: VC21544502
Molecular Formula: C20H17NO4
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 220497-98-3 |
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Molecular Formula | C20H17NO4 |
Molecular Weight | 335.4 g/mol |
IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoic acid |
Standard InChI | InChI=1S/C20H17NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h1,3-6,8-11,17-18H,7,12H2,(H,21,24)(H,22,23)/t18-/m1/s1 |
Standard InChI Key | DJGMNCKHNMRKFM-GOSISDBHSA-N |
Isomeric SMILES | C#CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES | C#CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES | C#CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Identity and Structural Characteristics
Fmoc-D-Propargylglycine, also known as (R)-2-(Fmoc-amino)-4-pentynoic acid, is a modified amino acid with the molecular formula C20H17NO4 and a molecular weight of 335.4 g/mol . The compound consists of a D-propargylglycine backbone protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group at the N-terminus. This structure combines the stability-enhancing properties of the Fmoc protecting group with the unique reactivity of the propargyl side chain, which contains a terminal alkyne functional group .
The D-configuration at the alpha-carbon represents a critical feature that distinguishes this compound from its L-enantiomer counterpart. This stereochemical arrangement provides specific advantages in peptide applications, including enhanced resistance to proteolytic degradation and unique conformational properties when incorporated into peptide sequences. The Fmoc protecting group, with its characteristic fluorenyl structure, provides excellent protection for the amino group during peptide synthesis while allowing selective deprotection under mild basic conditions .
The terminal alkyne group in the propargyl side chain serves as a versatile handle for various chemical transformations, particularly click chemistry reactions such as copper-catalyzed azide-alkyne cycloadditions. This reactivity profile makes Fmoc-D-Propargylglycine an invaluable tool for bioconjugation, peptide modification, and the construction of complex molecular architectures .
Physical and Chemical Properties
Understanding the physical and chemical properties of Fmoc-D-Propargylglycine is essential for its effective application in research and synthesis. Table 1 presents a comprehensive overview of these properties, compiled from various reliable sources.
Table 1: Physical and Chemical Properties of Fmoc-D-Propargylglycine
Property | Value/Description |
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Molecular Formula | C20H17NO4 |
Molecular Weight | 335.4 g/mol |
CAS Number | 220497-98-3 |
Physical Appearance | White to off-white solid |
Melting Point | 155°C |
Optical Rotation | [α]D= -18 ± 1° (C=1 in DMF) at 20°C |
Solubility | Slightly soluble in DMF, DMSO, and methanol |
pKa (predicted) | 3.42 ± 0.10 |
Storage Conditions | 2-8°C |
The pronounced optical rotation value ([α]D= -18 ± 1°) confirms the compound's D-configuration and high enantiomeric purity . The limited solubility in common organic solvents influences its handling during synthesis and necessitates careful selection of reaction conditions. Like many Fmoc-protected amino acids, Fmoc-D-Propargylglycine should be stored under refrigerated conditions to prevent degradation and maintain its chemical integrity .
Synthesis Methods and Production
The synthesis of Fmoc-D-Propargylglycine typically employs established peptide chemistry techniques, with various approaches adapted to achieve high yield and stereochemical purity. Understanding these synthetic pathways is crucial for researchers working with this compound and for developing improved production methods.
Laboratory Synthesis
The laboratory synthesis of Fmoc-D-Propargylglycine generally follows standard Fmoc protection protocols applied to D-propargylglycine. A common approach involves treating D-propargylglycine with 9-fluorenylmethoxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu) in a mixture of water and an organic solvent such as tetrahydrofuran (THF), in the presence of sodium bicarbonate as a base . This reaction typically proceeds under controlled temperature conditions, starting at 0°C and gradually warming to room temperature.
The general reaction scheme can be represented as:
D-Propargylglycine + Fmoc-OSu + NaHCO3 → Fmoc-D-Propargylglycine + HOSu + CO2 + H2O
The synthesis can be challenging due to the need to maintain stereochemical purity during the protection process. Careful control of reaction conditions and purification techniques is essential to avoid racemization at the alpha-carbon and to achieve high enantiomeric excess in the final product .
Industrial Production and Quality Control
For industrial-scale production, automated processes are employed to ensure consistency and efficiency. The manufacturing process typically involves larger-scale versions of the laboratory synthesis, followed by rigorous purification steps to achieve the desired purity and stereochemical integrity. High-performance liquid chromatography (HPLC) represents the primary purification method, often employing chiral columns to ensure enantiomeric purity.
Quality control measures for commercial Fmoc-D-Propargylglycine typically include:
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Chiral HPLC analysis to verify enantiomeric excess (typically ≥95%)
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Nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity
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Mass spectrometry for molecular weight confirmation
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Elemental analysis to verify elemental composition
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Optical rotation measurement to confirm stereochemical purity
These stringent quality control procedures ensure that commercially available Fmoc-D-Propargylglycine meets the high standards required for research and pharmaceutical applications .
Biological Activity | Key Findings | Potential Applications |
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Antiviral | Reduces viral load in cell cultures; inhibits viral replication processes | Development of novel antiviral therapeutics, particularly for resistant viral strains |
Anti-tumor | Induces apoptosis in cancer cells; decreases cell viability by >50% at 10 µM concentration in breast cancer cells | Cancer therapeutics, targeted drug delivery systems, combination cancer therapies |
Anti-inflammatory | Reduces inflammatory markers in animal models; decreases paw swelling and cytokine levels in arthritis models | Treatment of chronic inflammatory conditions, autoimmune disorders, pain management |
Applications in Research and Drug Development
Fmoc-D-Propargylglycine has established itself as a valuable tool across multiple research domains, particularly in peptide chemistry, drug development, and bioconjugation. Its unique structural features enable applications that extend beyond conventional amino acids.
Peptide Synthesis Applications
In peptide synthesis, Fmoc-D-Propargylglycine serves as a specialized building block that can introduce novel functionalities and enhance the properties of peptides . The Fmoc protection strategy is compatible with standard solid-phase peptide synthesis (SPPS) protocols, allowing straightforward incorporation of this non-natural amino acid into peptide sequences.
The D-configuration of the amino acid backbone provides resistance to proteolytic degradation, significantly extending the half-life of peptides containing this residue. This feature is particularly valuable for therapeutic peptides that must maintain stability in biological environments. Additionally, the incorporation of D-amino acids can induce specific conformational constraints that enhance binding specificity to target receptors or enzymes .
The alkyne functional group enables post-synthetic modifications through click chemistry, allowing the attachment of various moieties such as fluorophores, affinity tags, or drug molecules. This capability has been exploited in the development of peptide-based imaging agents, targeted drug delivery systems, and diagnostic tools .
Click Chemistry and Bioconjugation
The terminal alkyne in Fmoc-D-Propargylglycine participates in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC), a prominent example of "click chemistry" . This reaction proceeds with high specificity and efficiency under mild conditions, making it ideal for bioconjugation applications involving sensitive biological molecules.
Research has demonstrated the successful use of Fmoc-D-Propargylglycine in the synthesis of cyclic peptides through on-resin click chemistry . For example, cyclic NGR and RGD peptide analogs have been prepared via azide-alkyne cyclization, resulting in conformationally constrained peptides with enhanced binding affinity for their targets. These cyclic peptides showed significant improvements in binding to aminopeptidase N (CD13), a marker highly expressed in various tumors and angiogenic cells .
The general procedure for click chemistry involving Fmoc-D-Propargylglycine typically employs copper(I) catalysts in the presence of a reducing agent such as sodium ascorbate. The reaction can be performed both in solution and on solid support, providing flexibility for various synthetic strategies .
Development of Therapeutic Peptides
Fmoc-D-Propargylglycine has proven instrumental in the development of novel therapeutic peptides with enhanced pharmacological properties . The incorporation of this non-natural amino acid can address common limitations of peptide therapeutics, including:
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Poor metabolic stability due to proteolytic degradation
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Limited membrane permeability
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Rapid clearance from circulation
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Suboptimal target binding
Cyclic peptides containing Fmoc-D-Propargylglycine-derived residues have demonstrated increased binding affinity to their targets compared to their linear counterparts. For instance, a cyclic analog of Lys-Asp-Gly-Arg-Glu containing an amide linkage showed approximately a four-fold increase in binding affinity over its open chain analog . Similarly, dithio-linked cyclic analogs of Cys-Asn-Gly-Arg-Cys exhibited a ten-fold increase in targeting tumor necrosis factor-α (TNF-α) to tumor sites compared to linear versions .
These improvements in binding affinity and specificity can translate to enhanced therapeutic efficacy and reduced side effects, making Fmoc-D-Propargylglycine a valuable component in the peptide drug discovery toolkit.
Applications in Material Science
Beyond its biological applications, Fmoc-D-Propargylglycine has found utility in material science, particularly in the development of functional materials with specific mechanical and thermal properties . The alkyne functionality allows for crosslinking and polymerization reactions that can create materials with novel properties.
In polymer systems, the incorporation of Fmoc-D-Propargylglycine can introduce points for post-synthetic modification, enabling the creation of responsive materials that change properties in response to specific stimuli. This capability has applications in drug delivery systems, tissue engineering scaffolds, and biosensors .
Comparison with Related Compounds
Comparison with Fmoc-L-Propargylglycine
Fmoc-D-Propargylglycine and its enantiomer, Fmoc-L-Propargylglycine, share identical chemical compositions but differ critically in their stereochemistry at the alpha-carbon atom. This stereochemical difference results in distinct three-dimensional structures and biological behaviors when incorporated into peptides and proteins .
Table 3: Comparison Between Fmoc-D-Propargylglycine and Fmoc-L-Propargylglycine
Property | Fmoc-D-Propargylglycine | Fmoc-L-Propargylglycine |
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CAS Number | 220497-98-3 | 198561-07-8 |
Stereochemistry | R-configuration | S-configuration |
Optical Rotation | [α]D = -18 ± 1° (C=1 in DMF) | [α]D = +18 ± 1° (C=1 in DMF) |
Resistance to Proteolysis | High (unnatural D-configuration) | Moderate (more natural configuration) |
Primary Applications | Enhanced stability peptides, cyclic peptides, proteolytically resistant constructs | Standard peptide synthesis, mimics of natural propargylglycine |
Biological Recognition | Generally lower affinity for natural L-amino acid binding sites | Higher compatibility with natural protein binding pockets |
The D-configuration of Fmoc-D-Propargylglycine provides enhanced resistance to proteolytic enzymes, which predominantly recognize and cleave peptide bonds involving L-amino acids. This feature makes Fmoc-D-Propargylglycine particularly valuable for developing peptide therapeutics with extended half-lives in biological systems .
Conversely, Fmoc-L-Propargylglycine may be preferred when mimicking natural protein interactions is the primary goal, as most biological recognition systems have evolved to interact optimally with L-amino acids. The choice between these enantiomers depends on the specific requirements of the research or therapeutic application .
Comparison with Other Modified Amino Acids
Fmoc-D-Propargylglycine belongs to a broader family of modified amino acids used in peptide chemistry and drug development. Comparing it with other modified amino acids provides perspective on its unique properties and applications.
Fmoc-azidolysine, which contains an azide rather than an alkyne group, serves as a complementary partner in click chemistry applications. While Fmoc-D-Propargylglycine provides the alkyne component, Fmoc-azidolysine supplies the azide functionality needed for cycloaddition reactions. These compounds are often used together in bioorthogonal labeling and conjugation strategies .
Other relevant comparisons include Fmoc-D-pentafluorophenylalanine, which incorporates a fluorinated aromatic ring for enhanced hydrophobicity and metabolic stability, and Fmoc-D-styrylalanine, which features an alkene group that can participate in different types of conjugation reactions .
The distinctive feature of Fmoc-D-Propargylglycine remains its terminal alkyne group, which offers a unique combination of chemical reactivity, small size, and minimal interference with peptide folding and function. This balance of properties has established Fmoc-D-Propargylglycine as a preferred choice for many applications in peptide chemistry and bioconjugation .
Current Research Trends and Future Directions
Advances in Synthetic Methods
Current research is focused on developing improved synthetic routes to Fmoc-D-Propargylglycine, with emphasis on enhancing stereoselectivity, increasing yields, and reducing production costs. Novel catalytic approaches and flow chemistry techniques are being explored to streamline the synthesis process and make this valuable building block more accessible to researchers .
Microwave-assisted synthesis has shown promise in accelerating reactions involving Fmoc-D-Propargylglycine, reducing reaction times from hours to minutes while maintaining high yields and stereochemical purity. These advances in synthetic methodology are expected to expand the availability and applications of this compound in various research fields .
Emerging Applications in Drug Discovery
The pharmaceutical industry continues to explore the potential of Fmoc-D-Propargylglycine in drug discovery, particularly in the development of peptide-based therapeutics. Current research focuses on using this building block to create peptides with enhanced pharmacokinetic properties, including improved stability, membrane permeability, and target specificity.
Peptides containing Fmoc-D-Propargylglycine-derived residues are being investigated for various therapeutic applications, including:
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Targeted cancer therapies that selectively bind to receptors overexpressed on tumor cells
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Antiviral peptides that interfere with viral entry or replication
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Anti-inflammatory agents that modulate key inflammatory pathways
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Neuroprotective peptides that cross the blood-brain barrier and target specific CNS receptors
The ability to create cyclic peptides through click chemistry using Fmoc-D-Propargylglycine has opened new avenues for developing constrained peptides with enhanced binding properties and metabolic stability. These cyclic peptides often exhibit improved pharmacological profiles compared to their linear counterparts, making them promising candidates for therapeutic development .
Bioorthogonal Chemistry Applications
The field of bioorthogonal chemistry, which focuses on chemical reactions that can occur within living systems without interfering with native biochemical processes, has embraced Fmoc-D-Propargylglycine as a valuable tool. Researchers are exploring its use for in vivo labeling, imaging, and drug delivery applications .
Recent studies have demonstrated the successful incorporation of propargylglycine into proteins using genetic code expansion techniques, allowing site-specific modification of proteins in living cells. This approach enables the precise attachment of various functional groups, including fluorescent probes, affinity tags, and drug molecules, to specific sites within proteins without disrupting their natural functions .
Material Science and Nanotechnology
In material science, Fmoc-D-Propargylglycine is being explored for the development of smart materials with responsive properties. Peptides containing this amino acid can self-assemble into nanostructures with defined morphologies, including nanofibers, nanotubes, and nanospheres, which have potential applications in tissue engineering, drug delivery, and biosensing .
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